2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-29-20-8-6-18(7-9-20)14-15-24-23(26)17-19-5-3-4-16-25(19)31(27,28)22-12-10-21(30-2)11-13-22/h6-13,19H,3-5,14-17H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKPUXBVOJBLON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxybenzenesulfonyl Group: This can be achieved through sulfonylation reactions using reagents like methoxybenzenesulfonyl chloride in the presence of a base.
Attachment of the Acetamide Moiety: This step involves acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce sulfides.
Scientific Research Applications
2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs with Piperidine-Acetamide Scaffolds
Functional Group Impact on Bioactivity
- Methoxy vs. Nitro Groups : In the N-[2-(4-methoxyphenyl)ethyl]acetamide series (), the methoxy group in 3a conferred higher α-glucosidase inhibitory activity (IC₅₀ = 69 µM) compared to the nitro-substituted 3b (IC₅₀ = 87 µM). This suggests electron-donating groups (e.g., methoxy) enhance binding in this scaffold .
- Sulfonyl Group Role: The target compound’s 4-methoxybenzenesulfonyl group likely improves solubility and target engagement compared to non-sulfonated analogs like N-(4-methoxyphenyl)-2-(piperidin-2-yl)acetamide (). Sulfonyl groups are known to stabilize protein-ligand interactions via hydrogen bonding .
- Piperidine vs. Piperazine : Piperazine-based analogs (e.g., ) exhibit distinct conformational flexibility, which may alter receptor selectivity compared to the rigid piperidine core in the target compound .
Biological Activity
The compound 2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a member of the piperidine derivative class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C23H30N2O5S
- Molecular Weight : 446.6 g/mol
- CAS Number : 941991-03-3
The compound features a piperidine ring, a methoxybenzenesulfonyl group, and an acetamide moiety, which contribute to its biological activity by allowing interactions with various molecular targets.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of pharmacological effects. The biological activities associated with This compound include:
- Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties. Preliminary studies suggest this compound may inhibit bacterial growth through enzyme inhibition and disruption of metabolic pathways .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is important in the treatment of neurodegenerative diseases like Alzheimer's .
- Anticancer Potential : Similar piperidine derivatives have shown promise in anticancer research, potentially acting through apoptosis induction and cell cycle arrest mechanisms .
- Anti-inflammatory Effects : The presence of the methoxy group may enhance anti-inflammatory activity, making it a candidate for conditions characterized by chronic inflammation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to various receptors involved in signal transduction pathways, modulating cellular responses and influencing physiological processes.
- Enzyme Interaction : By inhibiting enzymes like AChE, it can alter neurotransmitter levels, thereby affecting cognitive functions and mood regulation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
These findings suggest that the structural characteristics of the compound contribute significantly to its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
